molecular formula C16H19ClN4O3 B15121519 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide

Cat. No.: B15121519
M. Wt: 350.80 g/mol
InChI Key: GBPDXVWKXJDRCF-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a dimethoxyphenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound in the presence of a base.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Azetidine ring formation: The azetidine ring is formed by reacting an appropriate amine with an epoxide or a halide under basic conditions.

    Coupling reaction: The chlorinated pyrazole and the azetidine ring are coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The chloro group on the pyrazole ring may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethoxyphenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide
  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide
  • 3-[(4-fluoro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide

Uniqueness

The presence of the chloro group in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide distinguishes it from its analogs. This substitution can significantly impact the compound’s reactivity, biological activity, and pharmacokinetic properties. The chloro group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide

InChI

InChI=1S/C16H19ClN4O3/c1-23-13-3-4-14(15(5-13)24-2)19-16(22)20-7-11(8-20)9-21-10-12(17)6-18-21/h3-6,10-11H,7-9H2,1-2H3,(H,19,22)

InChI Key

GBPDXVWKXJDRCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CC(C2)CN3C=C(C=N3)Cl)OC

Origin of Product

United States

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